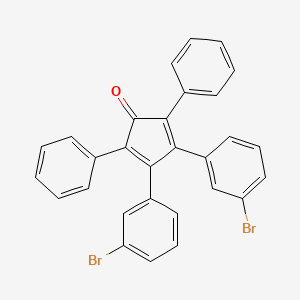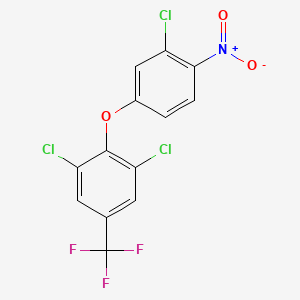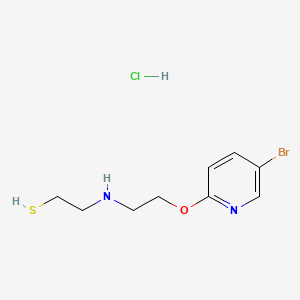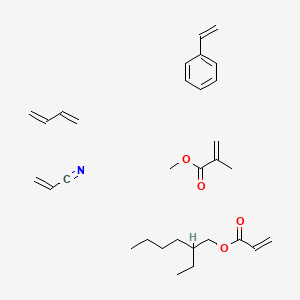
Buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is composed of multiple monomers, each contributing unique properties to the final material. The combination of these monomers results in a polymer with enhanced mechanical, thermal, and chemical properties, making it suitable for a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the copolymerization of 2-Propenoic acid, 2-methyl-, methyl ester, 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 2-propenenitrile. The process typically employs free radical polymerization, a method that uses free radicals to initiate the polymerization of monomers.
Initiation: The process begins with the generation of free radicals, often through the decomposition of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Propagation: The free radicals react with the monomers, forming a growing polymer chain. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired molecular weight and polymer composition.
Termination: The polymerization process is terminated by combining two free radicals, resulting in a stable polymer chain.
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors, often using emulsion or solution polymerization techniques. Emulsion polymerization involves dispersing the monomers in water with the help of surfactants, while solution polymerization uses organic solvents. These methods allow for better control over the polymerization process and the properties of the final product.
化学反应分析
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of carbonyl and hydroxyl groups on the polymer chain.
Reduction: Reducing agents can break down certain functional groups, altering the polymer’s properties.
Substitution: Functional groups on the polymer chain can be substituted with other groups, modifying the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired modifications.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like Lewis acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids and alcohols, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties.
科学研究应用
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent mechanical and chemical properties.
作用机制
The polymer exerts its effects through various mechanisms, depending on its application. In drug delivery systems, for example, the polymer matrix can encapsulate active pharmaceutical ingredients, releasing them in a controlled manner. The molecular targets and pathways involved include:
Encapsulation and Release: The polymer matrix encapsulates the drug molecules, protecting them from degradation and releasing them over time.
Biocompatibility: The polymer’s biocompatible nature ensures minimal adverse reactions when used in medical applications.
相似化合物的比较
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.
Poly(butyl acrylate): Offers excellent flexibility and is used in adhesives and sealants.
Poly(styrene): Known for its rigidity and used in packaging and insulation materials.
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile results in a polymer with a balance of flexibility, strength, and chemical resistance. This makes it suitable for applications that require a combination of these properties, setting it apart from other similar compounds.
属性
CAS 编号 |
41585-11-9 |
|---|---|
分子式 |
C31H45NO4 |
分子量 |
495.7 g/mol |
IUPAC 名称 |
buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6.C3H3N/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
InChI 键 |
SWAVLYPJCFZYKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
相关CAS编号 |
41585-11-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
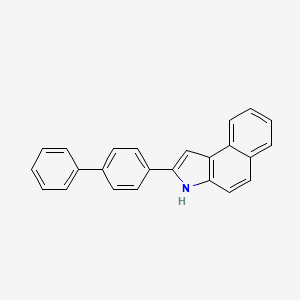
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)


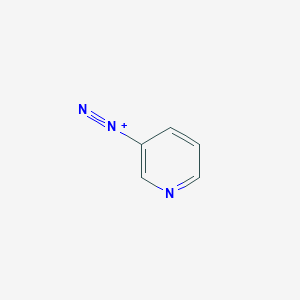
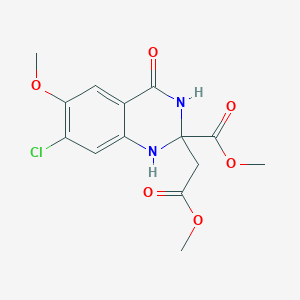
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
